2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide
Description
2,5-Dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide is a heterocyclic compound featuring a furan-3-carboxamide core substituted with two methyl groups at positions 2 and 3. The amide nitrogen is further functionalized with a tetrahydropyran (oxane) ring substituted at position 4 with a thiophen-3-yl group.
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-12-9-15(13(2)21-12)16(19)18-11-17(4-6-20-7-5-17)14-3-8-22-10-14/h3,8-10H,4-7,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZSPEXXVMCBAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by their functionalization and coupling. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the furan ring can lead to dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the furan ring can produce dihydrofuran derivatives.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly:
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines. The mechanisms through which it exerts its effects include:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It has been shown to induce S-phase arrest in cancer cells, effectively inhibiting their proliferation.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial Effects : It has demonstrated effectiveness against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus.
- Potential Antifungal Properties : Preliminary studies suggest possible antifungal activity, warranting further investigation.
Anticancer Studies
A study evaluating the anticancer activity of similar compounds showed promising results:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 2a | HepG2 | 32.5 |
| 2b | MCF-7 | 40.1 |
| 2c | Huh-7 | 35.8 |
| Doxorubicin | HepG2 | 0.5 |
These results indicate that derivatives of the compound possess significant anticancer potential when compared to established treatments like doxorubicin.
Antimicrobial Efficacy
The antimicrobial efficacy was assessed using the well diffusion method, yielding the following results:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 2a | E. coli | 12.5 | 250 |
| 2b | S. aureus | 14.0 | 230 |
| 2c | B. cereus | 15.5 | 210 |
These findings suggest that this compound could serve as a potential candidate for drug development targeting bacterial infections.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally or functionally related molecules.
Structural Analogues in Medicinal Chemistry
describes 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole derivatives as selective HDAC6 inhibitors. While the target compound lacks the oxadiazole and tetrazole moieties, it shares key features:
- Thiophene/benzothiophene units : Both compounds incorporate sulfur-containing aromatic systems, which enhance π-π stacking and hydrophobic interactions in biological targets .
- Heterocyclic scaffolds : The tetrahydropyran ring in the target compound and the oxadiazole/tetrazole in derivatives provide conformational rigidity, a critical factor in drug design.
Table 1: Structural and Functional Comparison with HDAC6 Inhibitors
The absence of a difluoromethyl or tetrazole group in the target compound may limit its HDAC6 inhibitory activity compared to derivatives. However, the carboxamide group could engage in hydrogen bonding with enzyme active sites, warranting further study .
Polymeric Analogues in Materials Science
highlights thiophene-containing polymers such as P3T-DDTPA and P1/P2 , which integrate thiophene units into conductive or optoelectronic materials. Key comparisons include:
- Thiophene functionalization : The target compound’s thiophen-3-yl group is analogous to the thiophene units in P3T-DDTPA, but it lacks the extended conjugation required for conductivity.
- Substituent effects : The tetrahydropyran and methyl groups in the target compound introduce steric bulk, which could hinder polymerization or π-orbital overlap compared to the linear alkyl chains in P1/P2 .
Table 2: Material Properties vs. Conductive Polymers
Biological Activity
2,5-Dimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}furan-3-carboxamide (CAS Number: 2309779-30-2) is a synthetic compound that exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 319.4 g/mol. The compound features a furan ring, a thiophene moiety, and an oxane structure, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 32 | Mycobacterium tuberculosis |
Anticancer Properties
Preliminary studies suggest that the furan and thiophene components may play a role in inhibiting cancer cell proliferation. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial efficacy of various derivatives of furan-based compounds against resistant strains of bacteria. The findings indicated that modifications in the side chains significantly influenced the activity against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Research : In a recent investigation focusing on furan derivatives, it was found that certain structural modifications led to enhanced cytotoxicity against breast cancer cells. The study highlighted the potential for developing new therapeutic agents based on the furan scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
